molecular formula C9H7Cl2NO2S B13133358 Quinoline-3-sulfonyl chloride hydrochloride

Quinoline-3-sulfonyl chloride hydrochloride

Cat. No.: B13133358
M. Wt: 264.13 g/mol
InChI Key: DIBKSUUABSMBHY-UHFFFAOYSA-N
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Description

Quinoline-3-sulfonyl chloride hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline itself is a nitrogenous tertiary base with a heterocyclic structure, consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives have been widely studied due to their diverse applications in medicinal, synthetic organic, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-3-sulfonyl chloride hydrochloride typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of quinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the quinoline ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using advanced techniques such as continuous flow reactors. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Quinoline-3-sulfonyl chloride hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Coupled Products: Formed by coupling reactions with other aromatic compounds.

Scientific Research Applications

Quinoline-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

    Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: Quinoline derivatives have been studied for their potential therapeutic effects, including antimalarial, antibacterial, and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-3-sulfonyl chloride hydrochloride depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, some quinoline derivatives inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to antibacterial effects. The sulfonyl chloride group can also react with nucleophilic sites in biological molecules, modifying their activity.

Comparison with Similar Compounds

Quinoline-3-sulfonyl chloride hydrochloride can be compared with other quinoline derivatives, such as:

    Quinoline-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.

    Quinoline-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.

    Quinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group at the 3-position.

The uniqueness of this compound lies in its specific reactivity and the ability to form diverse derivatives through various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H7Cl2NO2S

Molecular Weight

264.13 g/mol

IUPAC Name

quinoline-3-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H

InChI Key

DIBKSUUABSMBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl.Cl

Origin of Product

United States

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